Cas no 742669-78-9 (methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate)

methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate
- 742669-78-9
- EN300-19455451
- GVGNILAYILXFIX-VKHMYHEASA-N
- Methyl S-(trifluoromethyl)-L-cysteinate
- methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate
- S-Trifluoromethyl-L-cysteine methyl ester
- AKOS026740206
-
- Inchi: 1S/C5H8F3NO2S/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1
- InChI Key: GVGNILAYILXFIX-VKHMYHEASA-N
- SMILES: S(C(F)(F)F)C[C@@H](C(=O)OC)N
Computed Properties
- Exact Mass: 203.02278416g/mol
- Monoisotopic Mass: 203.02278416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 77.6Ų
methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19455451-0.25g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-19455451-0.1g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-19455451-1.0g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 1g |
$1658.0 | 2023-05-24 | ||
Enamine | EN300-19455451-5g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-19455451-0.05g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-19455451-10.0g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 10g |
$7128.0 | 2023-05-24 | ||
Enamine | EN300-19455451-2.5g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-19455451-10g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-19455451-1g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-19455451-0.5g |
methyl (2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoate |
742669-78-9 | 0.5g |
$946.0 | 2023-09-17 |
methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate Related Literature
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1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
Additional information on methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate
Introduction to Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate (CAS No. 742669-78-9)
Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate, a compound with the chemical identifier CAS No. 742669-78-9, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its unique structural features, which include an amino group, a trifluoromethyl sulfanyl group, and a carboxylate ester moiety. These structural elements contribute to its potential applications in various biochemical and medicinal contexts.
The significance of this compound lies in its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of the trifluoromethyl group is particularly noteworthy, as it is a common substituent in drug molecules due to its ability to enhance metabolic stability and binding affinity. This feature makes Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate a valuable building block for the design of novel therapeutic agents.
In recent years, there has been a growing interest in the development of chiral drugs, where the stereochemistry of a molecule plays a critical role in its biological activity. The (2R) configuration of the amino group in Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate underscores its potential as a chiral precursor. Chiral drugs are often more effective and have fewer side effects compared to their racemic counterparts, making them highly sought after in modern medicine.
Current research in the field of drug discovery has highlighted the importance of fluorinated compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved bioavailability, reduced metabolic degradation, and enhanced binding interactions with biological targets. The trifluoromethyl sulfanyl group in Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate aligns with this trend, suggesting its utility in developing next-generation pharmaceuticals.
The carboxylate ester functionality in this compound also contributes to its versatility as a synthetic intermediate. Ester groups are frequently used in organic synthesis due to their reactivity and ease of modification. This feature allows for further functionalization of the molecule, enabling the creation of diverse derivatives with tailored biological activities.
Recent studies have explored the use of Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate in the synthesis of protease inhibitors, which are crucial for treating various diseases, including cancer and infectious disorders. Proteases are enzymes that play a vital role in many biological processes, and inhibiting their activity can have therapeutic benefits. The structural features of this compound make it a promising candidate for developing novel protease inhibitors with improved efficacy and selectivity.
In addition to its applications in drug development, Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate may also find utility in agrochemical research. Fluorinated compounds are known for their enhanced stability and resistance to environmental degradation, making them suitable for use in pesticides and herbicides. The unique properties of this molecule could lead to the development of more effective agrochemicals that contribute to sustainable agriculture practices.
The synthesis of Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate involves sophisticated organic reactions that highlight the expertise required in pharmaceutical chemistry. The process typically requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as asymmetric catalysis and flow chemistry, may be employed to optimize the production process and enhance scalability.
The safety and handling of Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate must be carefully managed due to its potential reactivity and toxicity. Proper storage conditions, including temperature control and inert atmosphere environments, are essential to maintain its stability. Additionally, personal protective equipment should be used when handling this compound to minimize exposure risks.
The regulatory landscape for pharmaceutical intermediates like Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate is stringent, requiring compliance with various guidelines set by regulatory agencies such as the FDA and EMA. Manufacturers must undergo rigorous testing to demonstrate the safety and efficacy of their products before they can be used in clinical trials or commercial applications.
In conclusion, Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing chiral drugs and protease inhibitors. As research continues to uncover new applications for fluorinated compounds, Methyl (2R)-2-amino-3-(trifluoromethyl)sulfanylpropanoate is poised to play a crucial role in advancing therapeutic interventions across various medical fields.
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